molecular formula C11H10BNO4 B15329626 (3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid

(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid

Cat. No.: B15329626
M. Wt: 231.01 g/mol
InChI Key: IYZZIELUIPZZOI-UHFFFAOYSA-N
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Description

(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid typically involves the borylation of an appropriate isoquinoline precursor. One common method is the palladium-catalyzed borylation of 3-(methoxycarbonyl)isoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid is unique due to its isoquinoline core, which imparts additional reactivity and potential for functionalization compared to simpler boronic acids. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

Molecular Formula

C11H10BNO4

Molecular Weight

231.01 g/mol

IUPAC Name

(3-methoxycarbonylisoquinolin-8-yl)boronic acid

InChI

InChI=1S/C11H10BNO4/c1-17-11(14)10-5-7-3-2-4-9(12(15)16)8(7)6-13-10/h2-6,15-16H,1H3

InChI Key

IYZZIELUIPZZOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NC(=CC2=CC=C1)C(=O)OC)(O)O

Origin of Product

United States

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